molecular formula C17H15BrN4O4S B463209 5-bromo-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}furan-2-carboxamide CAS No. 331246-18-5

5-bromo-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}furan-2-carboxamide

Cat. No.: B463209
CAS No.: 331246-18-5
M. Wt: 451.3g/mol
InChI Key: AJJUHMLYSYBJMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}furan-2-carboxamide is a complex organic compound that features a bromine atom, a furan ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}furan-2-carboxamide typically involves multiple stepsThe final step involves the coupling of the brominated furan with the sulfonamide intermediate under specific conditions, such as the presence of a base and a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of automated systems can enhance the efficiency and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}furan-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution Reactions: Products include various substituted derivatives depending on the nucleophile used.

    Oxidation: Products include furanones and other oxidized derivatives.

    Reduction: Products include amines and reduced sulfonamide derivatives.

    Coupling Reactions: Products include biaryl compounds and other coupled products.

Scientific Research Applications

5-bromo-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}furan-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-bromo-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}furan-2-carboxamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological macromolecules, while the bromine atom and furan ring can participate in various non-covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

    5-bromo-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)furan-2-carboxamide: Similar structure but with a benzo[d]thiazole moiety instead of a pyrimidine ring.

    N-(4,6-dimethylpyrimidin-2-yl)-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide: Contains a pyrimidine ring and a tetrazole moiety.

Uniqueness

5-bromo-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}furan-2-carboxamide is unique due to its combination of a brominated furan ring and a sulfonamide group attached to a dimethylpyrimidine moiety.

Properties

IUPAC Name

5-bromo-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN4O4S/c1-10-9-11(2)20-17(19-10)22-27(24,25)13-5-3-12(4-6-13)21-16(23)14-7-8-15(18)26-14/h3-9H,1-2H3,(H,21,23)(H,19,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJJUHMLYSYBJMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(O3)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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